molecular formula C9H9NO B025186 (S)-alpha-Hydroxybenzenepropanenitrile CAS No. 106863-50-7

(S)-alpha-Hydroxybenzenepropanenitrile

Cat. No. B025186
M. Wt: 147.17 g/mol
InChI Key: GOOUUOYVIYFDBL-VIFPVBQESA-N
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Description

(S)-alpha-Hydroxybenzenepropanenitrile, also known as mandelic acid, is a chiral aromatic alpha-hydroxy acid that is widely used in the pharmaceutical and cosmetic industries. It has been studied extensively due to its unique properties and potential therapeutic applications. In

Scientific Research Applications

(S)-alpha-Hydroxybenzenepropanenitrile has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antiviral, and anti-inflammatory properties. It has also been shown to have potential as an analgesic, antitumor, and antifungal agent. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been used in the cosmetic industry as a skin lightening agent.

Mechanism Of Action

The exact mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile is not fully understood. However, it is believed to work by inhibiting the synthesis of cell wall components in bacteria, interfering with the replication of viruses, and reducing inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

(S)-alpha-Hydroxybenzenepropanenitrile has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in regulating anxiety and mood. It has also been shown to increase the levels of dopamine, a neurotransmitter that plays a role in regulating reward and motivation. In addition, (S)-alpha-Hydroxybenzenepropanenitrile has been shown to reduce the levels of glutamate, a neurotransmitter that plays a role in excitatory signaling in the brain.

Advantages And Limitations For Lab Experiments

(S)-alpha-Hydroxybenzenepropanenitrile has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal storage conditions and can be easily synthesized in large quantities. However, (S)-alpha-Hydroxybenzenepropanenitrile has some limitations for lab experiments. It is a weak acid and can be difficult to dissolve in water. It also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (S)-alpha-Hydroxybenzenepropanenitrile. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-alpha-Hydroxybenzenepropanenitrile and its potential applications in the pharmaceutical and cosmetic industries.

Synthesis Methods

(S)-alpha-Hydroxybenzenepropanenitrile can be synthesized through various methods, including the oxidation of (S)-phenylglycine, the hydrolysis of mandelonitrile, and the reduction of benzoylformic acid. The most commonly used method is the hydrolysis of mandelonitrile using hydrochloric acid. The resulting (S)-alpha-Hydroxybenzenepropanenitrile acid is then purified through recrystallization.

properties

CAS RN

106863-50-7

Product Name

(S)-alpha-Hydroxybenzenepropanenitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-hydroxy-3-phenylpropanenitrile

InChI

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1

InChI Key

GOOUUOYVIYFDBL-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C#N)O

SMILES

C1=CC=C(C=C1)CC(C#N)O

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)O

Origin of Product

United States

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